[6-[(3R,4S)-3-amino-4-propan-2-ylpyrrolidin-1-yl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone
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Overview
Description
[6-[(3R,4S)-3-amino-4-propan-2-ylpyrrolidin-1-yl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a pyrazine ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[(3R,4S)-3-amino-4-propan-2-ylpyrrolidin-1-yl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[6-[(3R,4S)-3-amino-4-propan-2-ylpyrrolidin-1-yl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, [6-[(3R,4S)-3-amino-4-propan-2-ylpyrrolidin-1-yl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. Its ability to modulate biological pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [6-[(3R,4S)-3-amino-4-propan-2-ylpyrrolidin-1-yl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[3R,4S)-3-amino-4-methylhexanoic acid: This compound shares a similar pyrrolidine ring structure but differs in its functional groups and overall molecular architecture.
(3R,4S)-1-{6-[3-(METHYLSULFONYL)PHENYL]PYRIMIDIN-4-YL}-4-(2,4,5-TRIFLUOROPHENYL)PYRROLIDIN-3-AMINE: This compound also features a pyrrolidine ring but has different substituents and a distinct mechanism of action.
Uniqueness
The uniqueness of [6-[(3R,4S)-3-amino-4-propan-2-ylpyrrolidin-1-yl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[6-[(3R,4S)-3-amino-4-propan-2-ylpyrrolidin-1-yl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-11(2)12-9-21(10-13(12)17)15-8-18-7-14(19-15)16(22)20-5-3-4-6-20/h7-8,11-13H,3-6,9-10,17H2,1-2H3/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXDZHJVZGUQMQ-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1N)C2=NC(=CN=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1N)C2=NC(=CN=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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